molecular formula C7H6ClKO B12643734 Potassium p-chloro-m-cresolate CAS No. 64601-05-4

Potassium p-chloro-m-cresolate

Cat. No.: B12643734
CAS No.: 64601-05-4
M. Wt: 180.67 g/mol
InChI Key: LWLZWMKAWVRECC-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium p-chloro-m-cresolate is synthesized by reacting p-chloro-m-cresol with potassium hydroxide. The reaction typically involves dissolving p-chloro-m-cresol in a suitable solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Potassium p-chloro-m-cresolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The antimicrobial activity of potassium p-chloro-m-cresolate is attributed to its ability to disrupt the cell membrane of microorganisms. It induces cytoplasmic leakage, disrupting membrane permeability to potassium and phosphate ions. This results in the dissipation of the proton motive force, causing uncoupling of respiration from ATP synthesis, ultimately leading to cell death .

Comparison with Similar Compounds

Uniqueness: Potassium p-chloro-m-cresolate is unique in its potassium salt form, which may offer different solubility and reactivity properties compared to its sodium counterpart. Its broad-spectrum antimicrobial activity and stability make it a valuable preservative in various applications .

Properties

CAS No.

64601-05-4

Molecular Formula

C7H6ClKO

Molecular Weight

180.67 g/mol

IUPAC Name

potassium;4-chloro-3-methylphenolate

InChI

InChI=1S/C7H7ClO.K/c1-5-4-6(9)2-3-7(5)8;/h2-4,9H,1H3;/q;+1/p-1

InChI Key

LWLZWMKAWVRECC-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)[O-])Cl.[K+]

Origin of Product

United States

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